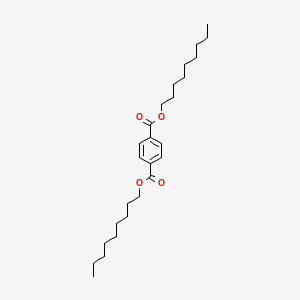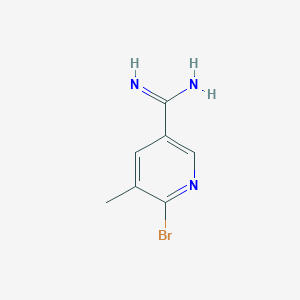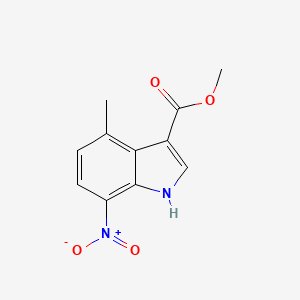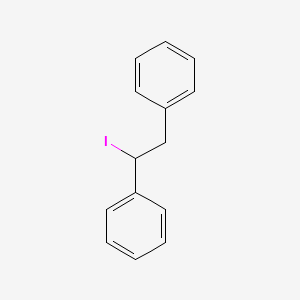![molecular formula C9H10O3S B15328654 Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- CAS No. 1568207-46-4](/img/structure/B15328654.png)
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . This compound is characterized by the presence of an oxirane ring and a methylsulfonyl phenyl group, making it a valuable compound in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with an appropriate epoxidizing agent under controlled conditions. Common epoxidizing agents include peracids such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient production of high-purity Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- .
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The methylsulfonyl group can be reduced to a methylsulfanyl group under specific conditions.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of methylsulfanyl derivatives.
Substitution: Formation of various substituted oxirane derivatives.
Applications De Recherche Scientifique
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methylsulfonyl group enhances the compound’s stability and reactivity, allowing it to interact with different molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **Oxirane, 2-[4-(methylsulfanyl)phenyl]-, (2S)-
- **Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2R)-
- **Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (RS)-
Uniqueness
Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)- is unique due to its specific stereochemistry and the presence of the methylsulfonyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1568207-46-4 |
|---|---|
Formule moléculaire |
C9H10O3S |
Poids moléculaire |
198.24 g/mol |
Nom IUPAC |
(2S)-2-(4-methylsulfonylphenyl)oxirane |
InChI |
InChI=1S/C9H10O3S/c1-13(10,11)8-4-2-7(3-5-8)9-6-12-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
Clé InChI |
MGRQDNBYYRNGDK-SECBINFHSA-N |
SMILES isomérique |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CO2 |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




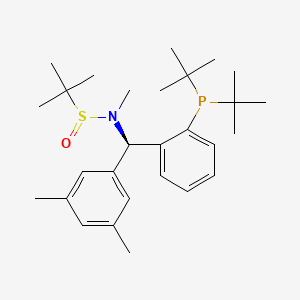
![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
